molecular formula C10H7ClFNO3 B13329434 3-(3-Chloro-2-fluorophenyl)-2,5-dihydroisoxazole-5-carboxylic acid

3-(3-Chloro-2-fluorophenyl)-2,5-dihydroisoxazole-5-carboxylic acid

Cat. No.: B13329434
M. Wt: 243.62 g/mol
InChI Key: XIBXKFCMPISNNZ-UHFFFAOYSA-N
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Description

3-(3-Chloro-2-fluorophenyl)-2,5-dihydroisoxazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of isoxazole derivatives. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties. Isoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-2-fluorophenyl)-2,5-dihydroisoxazole-5-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-fluoroaniline and ethyl acetoacetate as the primary starting materials.

    Formation of Isoxazole Ring: The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the isoxazole ring. This step often involves the use of a base such as sodium ethoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2-fluorophenyl)-2,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(3-Chloro-2-fluorophenyl)-2,5-dihydroisoxazole-5-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Biological Studies: It is used in biological assays to study its effects on various biological pathways.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-fluorophenyl)-2,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of chloro and fluoro substituents enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-2-fluorophenyl)-2,5-dihydroisoxazole-4-carboxylic acid
  • 3-(3-Chloro-2-fluorophenyl)-2,5-dihydroisoxazole-3-carboxylic acid
  • 3-(3-Chloro-2-fluorophenyl)-2,5-dihydroisoxazole-2-carboxylic acid

Uniqueness

3-(3-Chloro-2-fluorophenyl)-2,5-dihydroisoxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H7ClFNO3

Molecular Weight

243.62 g/mol

IUPAC Name

3-(3-chloro-2-fluorophenyl)-2,5-dihydro-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C10H7ClFNO3/c11-6-3-1-2-5(9(6)12)7-4-8(10(14)15)16-13-7/h1-4,8,13H,(H,14,15)

InChI Key

XIBXKFCMPISNNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C2=CC(ON2)C(=O)O

Origin of Product

United States

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